molecular formula C21H28ClNO B13776284 d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride CAS No. 63814-06-2

d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride

Cat. No.: B13776284
CAS No.: 63814-06-2
M. Wt: 345.9 g/mol
InChI Key: ZLZWUOKDFLNZFV-LMOVPXPDSA-N
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Description

Dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride is a chemical compound with the molecular formula C21H28ClNO and a molecular weight of 345.906 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride typically involves the reaction of dimethylamine with a precursor compound, such as 2-methyl-4-oxo-3,3-diphenylhexyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines.

Scientific Research Applications

Dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride include:

  • Dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)amine
  • 2-Methyl-4-oxo-3,3-diphenylhexyl chloride
  • Dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium bromide

Uniqueness

What sets dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride apart from similar compounds is its specific chemical structure, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in certain research and industrial applications.

Properties

CAS No.

63814-06-2

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

IUPAC Name

(5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1

InChI Key

ZLZWUOKDFLNZFV-LMOVPXPDSA-N

Isomeric SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Origin of Product

United States

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